REACTION_CXSMILES
|
C1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[NH:3]N1.[H-].[Na+].[CH3:15]I.[CH3:17][N:18](C)[CH:19]=[O:20]>>[CH3:17][N:18]1[N:11]=[C:4]([O:3][CH3:15])[C:5]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:19]1=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
C1(NNC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the product purified by recrystallization from benzene
|
Type
|
CUSTOM
|
Details
|
The purified product was obtained in a yield of 78 percent
|
Name
|
|
Type
|
|
Smiles
|
CN1C(C2=CC=CC=C2C(=N1)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |